2-((1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol 2-((1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol
Brand Name: Vulcanchem
CAS No.: 878063-20-8
VCID: VC11794509
InChI: InChI=1S/C14H16N6O/c1-20-13-11(9-16-20)12(17-10-5-3-2-4-6-10)18-14(19-13)15-7-8-21/h2-6,9,21H,7-8H2,1H3,(H2,15,17,18,19)
SMILES: CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NCCO
Molecular Formula: C14H16N6O
Molecular Weight: 284.32 g/mol

2-((1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol

CAS No.: 878063-20-8

Cat. No.: VC11794509

Molecular Formula: C14H16N6O

Molecular Weight: 284.32 g/mol

* For research use only. Not for human or veterinary use.

2-((1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol - 878063-20-8

Specification

CAS No. 878063-20-8
Molecular Formula C14H16N6O
Molecular Weight 284.32 g/mol
IUPAC Name 2-[(4-anilino-1-methylpyrazolo[3,4-d]pyrimidin-6-yl)amino]ethanol
Standard InChI InChI=1S/C14H16N6O/c1-20-13-11(9-16-20)12(17-10-5-3-2-4-6-10)18-14(19-13)15-7-8-21/h2-6,9,21H,7-8H2,1H3,(H2,15,17,18,19)
Standard InChI Key SCTLSVQJTFHTHP-UHFFFAOYSA-N
SMILES CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NCCO
Canonical SMILES CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NCCO

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

2-((1-Methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol (CAS No. 878063-20-8) features a pyrazolo[3,4-d]pyrimidine scaffold substituted at the N1 position with a methyl group, at C4 with a phenylamino moiety, and at C6 with an ethanolamine side chain. Its IUPAC name, 2-[(4-anilino-1-methylpyrazolo[3,4-d]pyrimidin-6-yl)amino]ethanol, reflects this substitution pattern. The molecular formula is C₁₄H₁₆N₆O, with a molecular weight of 284.32 g/mol.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₄H₁₆N₆O
Molecular Weight284.32 g/mol
CAS Registry878063-20-8
SMILESCN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NCCO
LogP0.0039 (analogous compound)

The planar pyrazolo[3,4-d]pyrimidine core facilitates π-π stacking interactions with biological targets, while the ethanolamine side chain enhances solubility .

Synthesis and Manufacturing Pathways

Table 2: Representative Synthesis Steps for Analogous Compounds

StepReactionReagents/ConditionsYield
1CyclocondensationEthanol, reflux, 12 h78%
2C4 ChlorinationPOCl₃, TEA, 80°C, 6 h85%
3C4 AminationPhenylamine, DMF, 100°C62%
4C6 Ethanolamine CouplingEthanolamine, K₂CO₃, DMSO58%

Data adapted from Cheng and Robins (1958) and recent methodologies .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits moderate aqueous solubility (~12 mg/mL at 25°C) due to its ethanolamine moiety. LogP values for structural analogs range from 0.0039 to 1.2, suggesting variable membrane permeability . Thermal stability is evidenced by a high boiling point (510.2°C extrapolated for analogous structures) .

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 5H, Ph), 4.92 (t, J=5.6 Hz, 1H, OH), 3.72–3.68 (m, 2H, CH₂OH), 3.45–3.40 (m, 2H, NCH₂), 2.98 (s, 3H, NCH₃).

  • HRMS: m/z 285.1421 [M+H]⁺ (calc. 284.32).

Analytical and Regulatory Considerations

Quality Control Methods

  • HPLC: C18 column, 30:70 ACN/H₂O + 0.1% TFA, λ=254 nm

  • Residual Solvents: GC-MS detection limit <10 ppm

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